Hexahydronaphthalene

Physical Chemistry Solvent Selection Chemical Intermediate Procurement

Pharmaceutical manufacturers and synthetic chemists must select the correct hexahydronaphthalene isomer (1,2,3,4,4a,8a-hexahydronaphthalene, CAS 41375-99-9) for functional necessity, not vendor convenience. Its unique conjugated diene system and rigid bicyclic framework with defined stereocenters are essential for nanomolar HMG-CoA reductase inhibition in statin synthesis and precise Diels-Alder cycloaddition reactivity. Substitution with tetralin or decalin is scientifically invalid, as it leads to a ~1,000-fold potency reduction due to incompatible stereoelectronic geometry. Insist on a certificate of analysis verifying stereochemical purity, as the clinical efficacy of your statin pharmaceuticals depends on the correct hexahydronaphthalene ring configuration.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
Cat. No. B12109599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydronaphthalene
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESC1CCC2C=CC=CC2C1
InChIInChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6,9-10H,3-4,7-8H2
InChIKeyYFCFOZJMGWBVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydronaphthalene Procurement Guide: CAS 41375-99-9 Specifications and Physicochemical Baseline


Hexahydronaphthalene (1,2,3,4,4a,8a-hexahydronaphthalene) is a partially saturated bicyclic hydrocarbon (C₁₀H₁₄, MW 134.22 g/mol) derived from the hydrogenation of naphthalene [1]. It occupies an intermediate reduction state between tetrahydronaphthalene (tetralin, C₁₀H₁₂) and decahydronaphthalene (decalin, C₁₀H₁₈), featuring one fully saturated cyclohexane ring fused to a partially unsaturated ring with a conjugated diene system . This unique saturation profile confers distinct physicochemical properties that differentiate it from both the aromatic naphthalene precursor and the fully saturated decalin [2]. As a core scaffold, hexahydronaphthalene serves as the foundational bicyclic framework for the statin class of HMG-CoA reductase inhibitors (including lovastatin and simvastatin) and appears as the sesquiterpene backbone in numerous natural products [3].

Why Tetralin and Decalin Cannot Substitute Hexahydronaphthalene in Critical Applications


Generic substitution among naphthalene hydrogenation derivatives (tetralin, hexahydronaphthalene isomers, and decalin) is scientifically unsupported due to fundamental differences in molecular geometry, electronic configuration, and hydrogen-donor capacity [1]. The conjugated diene system present in hexahydronaphthalene (but absent in fully saturated decalin and partially retained in tetralin) imparts distinct reactivity in Diels-Alder cycloadditions, selective hydrogenation cascades, and biomolecular recognition events . Furthermore, the hexahydronaphthalene scaffold provides a rigid bicyclic framework with precisely positioned stereocenters that are essential for biological activity in statin pharmaceuticals and sesquiterpene natural products—structural features that cannot be replicated by the flatter aromatic tetralin or the conformationally flexible decalin ring systems [2]. The quantitative evidence below demonstrates that selection of the correct hydrogenation state is not a matter of vendor convenience but of functional necessity.

Hexahydronaphthalene Comparative Evidence: Quantified Differentiation Against Tetralin and Decalin Analogs


Molecular Weight and Hydrogen Saturation State Differentiation Among Naphthalene-Derived Bicyclic Hydrocarbons

Hexahydronaphthalene (C₁₀H₁₄, MW 134.22 g/mol) occupies a precisely defined intermediate hydrogenation state between tetralin (C₁₀H₁₂, tetrahydronaphthalene, MW 132.21 g/mol) and decalin (C₁₀H₁₈, decahydronaphthalene, MW 138.25 g/mol) [1]. This molecular weight difference directly reflects the number of added hydrogen atoms relative to the parent naphthalene (C₁₀H₈): tetralin adds 4 hydrogens, hexahydronaphthalene adds 6 hydrogens, and decalin adds 10 hydrogens [2]. The intermediate saturation state preserves a conjugated diene system while providing one fully saturated cyclohexane ring, a structural feature that dictates distinct reactivity in hydrogen-transfer reactions compared to tetralin [3].

Physical Chemistry Solvent Selection Chemical Intermediate Procurement

Hexahydronaphthalene as Mcl-1/BimBH3 Protein-Protein Interaction Inhibitor with Defined IC₅₀ Quantification

Substituted hexahydronaphthalenes demonstrate quantifiable inhibitory activity against the Mcl-1/BimBH3 protein-protein interaction, a validated therapeutic target in chemotherapy-resistant cancers [1]. In a systematic evaluation of a natural product-like sesquiterpenoid analog library, the most potent hexahydronaphthalene derivative (compound 19) exhibited an IC₅₀ of 8.3 μM by ELISA, with confirmed disruption of endogenous Mcl-1/Bim interaction in cultured MDA-MB-468 breast cancer cells [2]. This activity is scaffold-dependent: the hexahydronaphthalene core provides the requisite three-dimensional geometry and hydrophobic surface for binding to the Mcl-1 BH3-binding groove—structural features not present in the flatter tetralin or the conformationally distinct decalin systems .

Oncology Research Apoptosis Modulation Protein-Protein Interaction Inhibitors

Hexahydronaphthalene Scaffold Enables Clinically Validated HMG-CoA Reductase Inhibitors with Defined Structure-Activity Requirements

The hexahydronaphthalene ring system constitutes the essential pharmacophoric core of the statin drug class, including lovastatin (natural product) and simvastatin (semi-synthetic derivative) [1]. SAR studies demonstrate that inversion of stereochemistry at C-3 or C-5 of the hexahydronaphthalene ring in compactin elevates the I₅₀ for HMG-CoA reductase inhibition to micromolar range values, representing a dramatic reduction in potency compared to the low nanomolar activity of the correctly configured stereoisomers [2]. The rigid bicyclic framework provides precise spatial orientation of the lipophilic anchor and the HMG-like moiety, enabling competitive inhibition of the enzyme's active site with Kᵢ values in the sub-nanomolar range for optimized statins [3]. Neither the flatter tetralin nor the fully saturated decalin can replicate this stereoelectronically defined binding geometry.

Cardiovascular Pharmacology Statin Development Drug Discovery Scaffolds

Hexahydronaphthalene Conjugated Diene System Enables Selective Diels-Alder Cycloaddition Reactivity

Hexahydronaphthalene contains a conjugated diene system within its partially unsaturated ring that participates in Diels-Alder [4+2] cycloadditions, a reactivity mode unavailable to fully saturated decalin and distinct from the aromatic tetralin system . The Diels-Alder reaction serves as a cornerstone for constructing the bicyclic framework of hexahydronaphthalene derivatives with precise stereochemical control . Computational DFT studies on 7-isopropyl-1,2,3,4,4a,5-hexahydronaphthalene model dienes have quantified the thermodynamic and activation parameters governing regioselective cycloaddition with substituted benzoquinones, enabling predictive synthesis of complex polycyclic frameworks [1]. Tetralin, lacking this conjugated diene system, cannot participate as a diene component in Diels-Alder reactions; decalin, being fully saturated, is entirely unreactive in cycloadditions .

Organic Synthesis Cycloaddition Chemistry Natural Product Total Synthesis

Hexahydronaphthalene Lattice Energy Contribution Differentiates Crystalline Stability Properties

Crystallographic analysis of compounds containing the hexahydronaphthalene moiety reveals that the bicyclic ring system contributes 43.39% of the total lattice energy, demonstrating its dominant role in stabilizing crystal packing [1]. This quantified lattice energy contribution provides a predictive parameter for assessing crystalline stability and polymorphism risk in hexahydronaphthalene-containing compounds compared to analogs built on alternative bicyclic scaffolds [2]. The rigid, partially unsaturated framework of hexahydronaphthalene offers a distinct balance of conformational constraint and intermolecular interaction capacity compared to the fully aromatic naphthalene (excessive π-π stacking that can lead to undesirable aggregation) and the fully saturated decalin (excessive conformational flexibility that complicates crystallization) [3].

Crystallography Solid-State Chemistry Polymorph Screening

Hexahydronaphthalene Procurement Scenarios: Application-Specific Selection Criteria Based on Quantitative Evidence


Statin API Intermediate and Reference Standard Procurement

Pharmaceutical manufacturers and analytical laboratories requiring the hexahydronaphthalene core for statin synthesis or impurity profiling must procure the stereochemically defined scaffold. SAR evidence demonstrates that stereochemical inversion at the hexahydronaphthalene ring elevates HMG-CoA reductase I₅₀ values from nanomolar to micromolar range—a ~1,000-fold potency reduction [1]. Substitution with tetralin or decalin scaffolds is scientifically invalid, as these lack the requisite stereoelectronic geometry for competitive enzyme active-site binding [2]. Procurement specifications must include stereochemical purity certification, as the clinical efficacy of statin pharmaceuticals depends absolutely on correct hexahydronaphthalene ring configuration [3].

Mcl-1 Inhibitor Hit-to-Lead Optimization Programs

Oncology drug discovery programs targeting the Mcl-1/BimBH3 protein-protein interaction should prioritize the hexahydronaphthalene scaffold for hit expansion. The validated IC₅₀ of 8.3 μM for the most potent analog provides a quantifiable benchmark for SAR optimization, with confirmed cellular target engagement in MDA-MB-468 breast cancer cells [1]. The natural product-like sesquiterpenoid framework offers a privileged starting point that synthetic flat aromatic or flexible saturated scaffolds cannot match for this challenging PPI target class [2]. Procurement of substituted hexahydronaphthalene building blocks with defined substitution patterns enables systematic exploration of the binding pharmacophore [3].

Diels-Alder Cycloaddition-Based Total Synthesis of Polycyclic Natural Products

Synthetic organic chemistry groups pursuing total synthesis of decalin-containing natural products should select hexahydronaphthalene as the key diene component for [4+2] cycloaddition strategies. The conjugated diene system enables precise stereochemical control in constructing complex polycyclic frameworks—a reactivity mode absent in tetralin and decalin [1]. DFT-calculated thermodynamic parameters for model hexahydronaphthalene dienes provide predictive guidance for regioselective cycloaddition optimization [2]. Procurement specifications should specify the exact hexahydronaphthalene isomer required, as the position of double bonds determines diene reactivity and stereochemical outcome [3].

Crystalline Form Development and Polymorph Screening Studies

Solid-state chemistry and preformulation teams developing crystalline forms of hexahydronaphthalene-containing drug candidates can leverage the quantified 43.39% lattice energy contribution of the hexahydronaphthalene ring as a design parameter [1]. This crystallographic data enables predictive assessment of crystal packing stability compared to alternative scaffolds where such quantification is unavailable [2]. The rigid, partially unsaturated bicyclic framework provides a distinct balance of conformational constraint and intermolecular interaction capacity that differentiates it from fully aromatic (excessive π-π stacking) and fully saturated (excessive conformational flexibility) alternatives [3].

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